Cas no 823-86-9 (4-Chlorophenylhydroxylamine)

4-Chlorophenylhydroxylamine structure
4-Chlorophenylhydroxylamine structure
Product Name:4-Chlorophenylhydroxylamine
CAS-Nr.:823-86-9
MF:C6H6ClNO
MW:143.570940494537
CID:724381
PubChem ID:69983
Update Time:2024-03-01

4-Chlorophenylhydroxylamine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Benzenamine,4-chloro-N-hydroxy-
    • N-(4-chlorophenyl)hydroxylamine
    • 4-chloro-n-hydroxyaniline
    • 4-Chlorophenylhydroxylamine
    • Benzenamine,4-chloro-N-hydroxy
    • Hydroxylamine,N-(p-chlorophenyl)
    • N-(4-chlorophenyl)-hydroxylamine acid
    • N-(p-Chlorophenyl)hydroxylamine
    • p-chloro phenylhydroxylamine
    • 4-Chloro-N-hydroxybenzenamine (ACI)
    • Hydroxylamine, N-(p-chlorophenyl)- (6CI, 7CI, 8CI)
    • 4-Chlorophenylhydroxamic acid
    • N-Hydroxy-4-chloroaniline
    • N-Hydroxy-4-chlorobenzenamine
    • NSC 166794
    • NSC 528511
    • p-Chlorophenylhydroxylamine
    • Inchi: 1S/C6H6ClNO/c7-5-1-3-6(8-9)4-2-5/h1-4,8-9H
    • InChI-Schlüssel: VVQDMDRAUXFEND-UHFFFAOYSA-N
    • Lächelt: ClC1C=CC(NO)=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 143.01400
  • Monoisotopenmasse: 143.014
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 9
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 81.1
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 32.3A^2
  • XLogP3: 2

Experimentelle Eigenschaften

  • Dichte: 1.409
  • Siedepunkt: 251.7°C at 760 mmHg
  • Flammpunkt: 106°C
  • Brechungsindex: 1.661
  • PSA: 32.26000
  • LogP: 2.21410

4-Chlorophenylhydroxylamine Sicherheitsinformationen

4-Chlorophenylhydroxylamine Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
C275250-2.5mg
4-Chlorophenylhydroxylamine
823-86-9
2.5mg
$ 242.00 2023-04-18
TRC
C275250-5mg
4-Chlorophenylhydroxylamine
823-86-9
5mg
$ 448.00 2023-04-18
TRC
C275250-10mg
4-Chlorophenylhydroxylamine
823-86-9
10mg
$ 707.00 2023-04-18
TRC
C275250-50mg
4-Chlorophenylhydroxylamine
823-86-9
50mg
$ 138.00 2023-04-18
TRC
C275250-250mg
4-Chlorophenylhydroxylamine
823-86-9
250mg
$ 632.00 2023-04-18
TRC
C275250-500mg
4-Chlorophenylhydroxylamine
823-86-9
500mg
$ 800.00 2023-09-08
A2B Chem LLC
AH76654-1g
4-chlorophenylhydroxylamine
823-86-9 95+%
1g
$1109.00 2024-04-19

4-Chlorophenylhydroxylamine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Platinum ,  Silica ;  1 h, 200 °C; 200 °C → rt
1.2 Reagents: Dimethyl sulfoxide ,  Hydrogen ,  (±)-sec-Butylamine Solvents: Isopropanol ;  100 min, 1 bar, rt
Referenz
Selective synthesis of N-aryl hydroxylamines by the hydrogenation of nitroaromatics using supported platinum catalysts
Takenaka, Yasumasa; et al, Green Chemistry, 2009, 11(9), 1385-1390

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Potassium chloride ,  Water Solvents: Acetonitrile ,  Water
Referenz
Nucleophilic substitution at nitrogen and carboxyl carbon of N-aryl-O-pivaloylhydroxylamines in aqueous solution: competition with SN1 solvolysis of model carcinogens
Helmick, John S.; et al, Journal of Organic Chemistry, 1991, 56(8), 2925-7

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  5-[Bis(1,1-dimethylethyl)phosphino]-1′,3′,5′-triphenyl-1,4′-bi-1H-pyrazole Solvents: Toluene ;  30 min, rt; 16 h, 80 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  90 min, 40 °C
2.2 Solvents: Water ;  pH 7
Referenz
Synthesis of N-arylhydroxylamines by Pd-catalyzed coupling
Beaudoin, Daniel; et al, Tetrahedron Letters, 2011, 52(17), 2221-2223

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Triethylamine
2.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  5-[Bis(1,1-dimethylethyl)phosphino]-1′,3′,5′-triphenyl-1,4′-bi-1H-pyrazole Solvents: Toluene ;  30 min, rt; 16 h, 80 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  90 min, 40 °C
3.2 Solvents: Water ;  pH 7
Referenz
Synthesis of N-arylhydroxylamines by Pd-catalyzed coupling
Beaudoin, Daniel; et al, Tetrahedron Letters, 2011, 52(17), 2221-2223

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Hydroxylamine
2.1 Reagents: Triethylamine
3.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  5-[Bis(1,1-dimethylethyl)phosphino]-1′,3′,5′-triphenyl-1,4′-bi-1H-pyrazole Solvents: Toluene ;  30 min, rt; 16 h, 80 °C
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  90 min, 40 °C
4.2 Solvents: Water ;  pH 7
Referenz
Synthesis of N-arylhydroxylamines by Pd-catalyzed coupling
Beaudoin, Daniel; et al, Tetrahedron Letters, 2011, 52(17), 2221-2223

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Ruthenium ,  1H-Imidazolium, 1,3-bis[(4-ethenylphenyl)methyl]-2-methyl-, chloride (1:1), poly… Solvents: Ethanol ;  180 min, 25 °C
Referenz
Highly efficient and selective partial reduction of nitroarenes to N-arylhydroxylamines catalysed by phosphine oxide-decorated polymer immobilized ionic liquid stabilized ruthenium nanoparticles
Paterson, Reece; et al, Journal of Catalysis, 2023, 417, 74-88

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Magnesium ,  Hydrazine sulfate Solvents: Ethanol ,  Water ;  1.5 min, rt → 80 °C
Referenz
Green protocol for the rapid generation of arylhydroxylamines and hydrazoarenes in water
Pasha, Mohamed Afzal; et al, Organic Chemistry: An Indian Journal, 2006, 2(5-6), 97-101

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Ruthenium Solvents: Tetrahydrofuran ;  2.5 h, rt
Referenz
Selective conversion of nitroarenes using a carbon nanotube-ruthenium nanohybrid
Jawale, Dhanaji V.; et al, Chemical Communications (Cambridge, 2015, 51(9), 1739-1742

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  90 min, 40 °C
1.2 Solvents: Water ;  pH 7
Referenz
Synthesis of N-arylhydroxylamines by Pd-catalyzed coupling
Beaudoin, Daniel; et al, Tetrahedron Letters, 2011, 52(17), 2221-2223

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Catalysts: Chloroperoxidase
Referenz
The action of chloride peroxidase on 4-chloroaniline. N-oxidation and ring halogenation
Corbett, Michael D.; et al, Biochemical Journal, 1980, 187(3), 893-903

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Zinc
Referenz
Synthesis and characterization of normal and N-substituted octanohydroxamic acid complexes
BenGuzzi, Salima A.; et al, Chemica Sinica, 2014, 5(3), 47-50

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Methylhydrazine Solvents: Acetonitrile ;  3 h, 28 °C
Referenz
Selective Photoinduced Reduction of Nitroarenes to N-Arylhydroxylamines
Kallitsakis, Michael G.; et al, Organic Letters, 2020, 22(11), 4339-4343

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  3 h, 28 °C
Referenz
Selective Photoinduced Reduction of Nitroarenes to N-Arylhydroxylamines
Kallitsakis, Michael G.; et al, Organic Letters, 2020, 22(11), 4339-4343

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Titania
Referenz
Titania-Supported Gold Nanoparticles Catalyze the Selective Oxidation of Amines into Nitroso Compounds in the Presence of Hydrogen Peroxide
Fountoulaki, Stella; et al, Advanced Synthesis & Catalysis, 2016, 358(9), 1500-1508

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Catalysts: Poly(oxy-1,2-ethanediyl), α-[4-[[3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trime… Solvents: Water ;  rt; 30 min, rt
1.2 Reagents: Potassium borohydride Catalysts: Iron ,  Palladium ,  Poly(oxy-1,2-ethanediyl), α-[4-[[3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trime… Solvents: Water ;  rt; rt
1.3 rt; 4 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Referenz
Sustainable and Scalable Fe/ppm Pd Nanoparticle Nitro Group Reductions in Water at Room Temperature
Gabriel, Christopher M.; et al, Organic Process Research & Development, 2017, 21(2), 247-252

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Catalysts: Poly(oxy-1,2-ethanediyl), α-[4-[[3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trime… Solvents: Water ;  rt; 30 min, rt
1.2 Reagents: Potassium borohydride Catalysts: Iron ,  Palladium ,  Poly(oxy-1,2-ethanediyl), α-[4-[[3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trime… Solvents: Water ;  rt
1.3 rt; 3 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.5 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Referenz
Sustainable and Scalable Fe/ppm Pd Nanoparticle Nitro Group Reductions in Water at Room Temperature
Gabriel, Christopher M.; et al, Organic Process Research & Development, 2017, 21(2), 247-252

4-Chlorophenylhydroxylamine Raw materials

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